6-Hydrazino-2-methylnicotinonitrile
Description
6-Hydrazino-2-methylnicotinonitrile (CAS: 1023649-61-7) is a heterocyclic organic compound with the molecular formula C₇H₈N₄ and a molar mass of 148.17 g/mol. Structurally, it belongs to the nicotinonitrile family, characterized by a pyridine ring substituted with a nitrile group (-CN), a methyl group (-CH₃) at position 2, and a hydrazine (-NH-NH₂) moiety at position 4. This compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of hydrazone derivatives and heterocyclic scaffolds .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6-hydrazinyl-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-5-6(4-8)2-3-7(10-5)11-9/h2-3H,9H2,1H3,(H,10,11) |
InChI Key |
VGUSWZNXOAHKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NN)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazino-2-methylnicotinonitrile typically involves the condensation of 2-methyl-6-nitronicotinonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazino-2-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Hydrazino-2-methylnicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydrazino-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Physicochemical Properties:
- Solubility: Limited solubility in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).
- Reactivity : The hydrazine group enables nucleophilic reactions, such as condensation with carbonyl compounds.
- Stability : Sensitive to oxidation and moisture, requiring storage under inert conditions.
Comparison with Structurally Similar Compounds
The following section provides a detailed comparison of 6-Hydrazino-2-methylnicotinonitrile with analogous nicotinonitrile derivatives, focusing on structural features, reactivity, hazards, and applications.
6-Amino-2-methylnicotinonitrile (CAS: 133985-88-3)
- Molecular Formula : C₇H₇N₃
- Key Differences: Functional Group: Contains an amino (-NH₂) group at position 6 instead of hydrazine. Reactivity: Less nucleophilic than hydrazine derivatives; primarily used in diazotization and coupling reactions. Hazards: Classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) . Applications: Intermediate in agrochemical synthesis and dye manufacturing .
6-Amino-5-nitropicolinonitrile
- Molecular Formula : C₇H₅N₃O₂
- Key Differences: Substituents: Nitro (-NO₂) group at position 5 introduces strong electron-withdrawing effects, altering redox properties. Hazards: Higher acute toxicity due to nitro group; requires stringent respiratory protection . Applications: Used in explosives research and as a precursor for high-energy materials.
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
- Molecular Formula : C₁₀H₁₀ClN₃O₂S₂
- Key Differences: Heterocyclic Core: Contains a benzodithiazine ring instead of pyridine. Applications: Investigated for antimicrobial activity due to sulfur-containing heterocycles .
Ethyl 2-hydroxy-5-nitronicotinate (CAS: 156896-54-7)
- Molecular Formula : C₈H₈N₂O₅
- Key Differences :
Comparative Data Table
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